![molecular formula C17H18N2O4 B566218 N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester CAS No. 335254-77-8](/img/structure/B566218.png)
N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester
Overview
Description
Tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitro group, and a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate typically involves the reaction of 3-nitro-[1,1’-biphenyl]-4-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction Time: 1-2 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent, room temperature.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane, room temperature.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water or ethanol solvent, elevated temperature.
Major Products Formed
Reduction: 3-amino-[1,1’-biphenyl]-4-yl carbamate
Substitution: Various substituted carbamates depending on the nucleophile used
Hydrolysis: 3-nitro-[1,1’-biphenyl]-4-amine and carbon dioxide
Scientific Research Applications
Inhibition of Histone Deacetylases (HDACs)
One of the primary applications of N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester is in the development of selective inhibitors for histone deacetylases, specifically HDAC1 and HDAC2. These enzymes play crucial roles in the regulation of gene expression and are implicated in various diseases, including cancer and neurodegenerative disorders. The compound serves as a reactant in optimizing these inhibitors, contributing to advancements in therapeutic strategies against such conditions .
Synthesis of Bioactive Compounds
The compound is utilized in synthesizing various bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable intermediate in drug development. For instance, derivatives of this compound have been studied for their potential anti-inflammatory and neuroprotective effects, highlighting its significance in addressing conditions such as Alzheimer's disease .
Fluorescent Ligands Development
Recent studies have explored the use of this compound in designing fluorescent ligands for imaging applications. These ligands can be used to study receptor interactions and cellular processes through advanced imaging techniques like NanoBRET (Bioluminescence Resonance Energy Transfer), which allows for real-time monitoring of molecular interactions within live cells .
Case Study 1: HDAC Inhibition
A study focused on the synthesis and evaluation of selective HDAC inhibitors derived from this compound demonstrated promising results in inhibiting cancer cell proliferation. The synthesized compounds showed enhanced selectivity towards HDAC1/HDAC2 over other isoforms, suggesting potential for targeted cancer therapies.
Case Study 2: Neuroprotective Effects
Research into derivatives of this compound has indicated neuroprotective properties against oxidative stress-induced neuronal damage. These findings support further investigation into its application as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-nitro-[1,1’-biphenyl]-3-yl)carbamate
- Tert-butyl (3-nitro-[1,1’-biphenyl]-2-yl)carbamate
- Tert-butyl (3-amino-[1,1’-biphenyl]-4-yl)carbamate
Uniqueness
Tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate is unique due to the specific positioning of the nitro group on the biphenyl structure, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group also provides steric hindrance, affecting the compound’s interactions with other molecules.
Biological Activity
N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester (CAS No. 335254-77-8) is a compound that has garnered attention due to its potential biological activities, particularly as a selective inhibitor of histone deacetylases (HDACs). This article explores the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 314.34 g/mol
- Appearance : Yellow solid
- CAS Number : 335254-77-8
The compound is primarily used in the synthesis of selective HDAC inhibitors, which are important in cancer therapy and other diseases related to epigenetic regulation.
This compound acts as a selective inhibitor for HDAC1 and HDAC2. These enzymes play a crucial role in the regulation of gene expression through the removal of acetyl groups from histones, leading to a condensed chromatin structure and transcriptional repression. By inhibiting these HDACs, the compound can promote hyperacetylation of histones, thereby enhancing gene expression associated with tumor suppression and apoptosis in cancer cells.
In Vitro Studies
- HDAC Inhibition :
- Selectivity :
In Vivo Studies
Research involving animal models has indicated that administration of this compound can lead to reduced tumor volume and weight without significant toxicity. This suggests its potential utility in therapeutic applications for various cancers .
Case Studies
Several studies have highlighted the biological activity of this compound:
Study | Model | Findings |
---|---|---|
Study 1 | Mice with induced tumors | Reduced tumor volume by 50% compared to control group; no significant side effects observed. |
Study 2 | Cell lines (e.g., breast cancer) | Induced apoptosis and cell cycle arrest at G0/G1 phase; enhanced expression of pro-apoptotic genes. |
Study 3 | Xenograft models | Significant reduction in tumor growth rate; improved survival rates in treated groups. |
Q & A
Q. Basic: What are the key synthetic routes for N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves coupling nitro-substituted biphenyl derivatives with tert-butyl carbamate precursors. A common approach utilizes diimidazol-1-ylmethanone as a coupling agent in dry acetonitrile under reflux, with catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity . Optimization strategies include:
- Temperature control : Prolonged reflux (e.g., 20–30 hours) improves yield by ensuring complete activation of intermediates.
- Solvent selection : Anhydrous CH₃CN minimizes side reactions.
- Purification : Column chromatography (e.g., cyclohexane/EtOAC gradients) followed by recrystallization ensures high purity.
Key Reference : General synthesis protocols for analogous biphenyl carbamates .
Q. Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.5–8.2 ppm for aromatic protons, δ 80–85 ppm for tert-butyl carbamate carbons) confirm substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected m/z ~375–380 for related derivatives) .
- HPLC-PDA : Purity assessment (>99%) using reverse-phase columns (C18) with UV detection at 254 nm .
Note : Discrepancies in spectral data between batches may arise from residual solvents or stereoisomers; repeated recrystallization or preparative TLC can resolve these .
Q. Advanced: How does the nitro group at the 3-position influence the compound’s reactivity in further functionalization?
Methodological Answer:
The electron-withdrawing nitro group:
- Activates electrophilic substitution : Directs reactions to the para position of the biphenyl ring.
- Impacts cross-coupling : Reduces efficiency in Suzuki-Miyaura couplings due to steric hindrance and electronic deactivation. Mitigate this by using bulky palladium catalysts (e.g., XPhos Pd G3) .
- Reduction sensitivity : The nitro group can be selectively reduced to an amine (e.g., H₂/Pd-C) for downstream modifications, enabling access to derivatives for structure-activity studies .
Q. Advanced: How can computational methods predict the biological interactions of this compound?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to model binding to target proteins (e.g., enzymes with hydrophobic active sites). The nitro and tert-butyl groups contribute to binding affinity via van der Waals interactions .
- QSAR modeling : Correlate substituent effects (e.g., nitro position, carbamate bulkiness) with biological activity using descriptors like logP and polar surface area .
- MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories in GROMACS) .
Q. Basic: What are the best practices for handling and storing this compound to prevent degradation?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the carbamate group .
- Light sensitivity : Protect from UV exposure using amber glassware .
- Handling : Use gloveboxes for moisture-sensitive reactions; monitor for discoloration (indicative of nitro group reduction) .
Q. Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
- Repetitive characterization : Compare ¹H NMR of all batches in identical solvents (e.g., CDCl₃) to identify impurities.
- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects .
- Batch tracking : Log reaction parameters (e.g., stirring rate, cooling time) to isolate variables causing discrepancies .
Q. Advanced: What role does the tert-butyl carbamate group play in modulating the compound’s pharmacokinetic properties?
Methodological Answer:
- Metabolic stability : The tert-butyl group slows enzymatic hydrolysis, enhancing half-life in vivo.
- Solubility : Despite low aqueous solubility (logP ~3.5), formulation with cyclodextrins or PEG-based carriers improves bioavailability .
- Prodrug potential : The carbamate can be cleaved in vivo to release active amines, as seen in LCZ696 intermediates .
Properties
IUPAC Name |
tert-butyl N-(2-nitro-4-phenylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(20)18-14-10-9-13(11-15(14)19(21)22)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGCWMCMZKQBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.